N-(1,3-benzothiazol-2-yl)-2-(benzylideneamino)oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(benzylideneamino)oxyacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(benzylideneamino)oxyacetamide typically involves the condensation of 2-aminobenzothiazole with benzaldehyde, followed by the reaction with chloroacetyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(benzylideneamino)oxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-(benzylideneamino)oxyacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(benzylideneamino)oxyacetamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal cell membrane synthesis . The compound binds to the active site of NMT, preventing the myristoylation of proteins essential for fungal growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of N-(1,3-benzothiazol-2-yl)-2-(benzylideneamino)oxyacetamide, known for its antifungal and antibacterial properties.
Benzaldehyde derivatives: Compounds with similar structural motifs, often used in the synthesis of various biologically active molecules.
Uniqueness
This compound stands out due to its unique combination of a benzothiazole ring and a benzylideneamino group, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H13N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(benzylideneamino)oxyacetamide |
InChI |
InChI=1S/C16H13N3O2S/c20-15(11-21-17-10-12-6-2-1-3-7-12)19-16-18-13-8-4-5-9-14(13)22-16/h1-10H,11H2,(H,18,19,20) |
InChI Key |
MJQGRMQHNAMNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NOCC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.